3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester
Description
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester (CAS: 2121513-75-3) is a boronate ester featuring a phenyl ring substituted with chloro (Cl), formyl (CHO), and methyl (CH₃) groups at the 3-, 2-, and 4-positions, respectively. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBVRNAYJYVEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134355 | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-75-3 | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The Miyaura borylation method is widely employed for introducing boronates into aromatic systems. For 3-chloro-2-formyl-4-methylphenylboronic acid pinacol ester, this approach involves reacting a halogenated precursor (e.g., 3-chloro-2-formyl-4-methylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include:
Reagents :
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Bis(pinacolato)diboron (1.2 equiv)
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Palladium acetate (5 mol%)
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Potassium acetate (3.0 equiv)
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1,4-Dioxane as solvent
Conditions :
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Temperature: 80–100°C
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Reaction time: 12–24 hours
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Inert atmosphere (argon or nitrogen)
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent. Steric hindrance from the methyl and formyl groups necessitates elevated temperatures to achieve satisfactory yields (60–75%).
Lithiation-Borylation Strategy
Adapted from patented methodologies, this route utilizes directed ortho-lithiation to position the boronate group:
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Lithiation :
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Substrate: 3-chloro-4-methylbenzaldehyde
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Base: Lithium diisopropylamide (LDA, 1.1 equiv)
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Solvent: Tetrahydrofuran (THF) at −78°C
The formyl group directs lithiation to the ortho position, forming a stabilized aryllithium intermediate.
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Borylation :
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Electrophile: Pinacolborane (1.0 equiv)
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Quenching at −78°C followed by gradual warming to room temperature
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This method achieves 70–85% yields but requires stringent temperature control to prevent side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 105 | 79 | 95 |
| 1,4-Dioxane | 80 | 65 | 88 |
| THF | −78 to 25 | 82 | 91 |
DMSO enhances reactivity in Miyaura borylation by stabilizing palladium intermediates, while THF optimizes lithiation efficiency.
Catalytic Systems
Palladium catalysts outperform nickel analogues in Miyaura reactions:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 78 |
| NiCl₂(dppe) | dppe | 42 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 68 |
XPhos ligands mitigate steric effects from the methyl and formyl substituents, improving transmetallation kinetics.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The pinacol ester elutes at Rf = 0.3–0.4, with final purity ≥95% confirmed by HPLC.
Spectroscopic Validation
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¹¹B NMR : δ 29.8 ppm (characteristic of pinacol esters)
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¹H NMR : δ 10.2 ppm (aldehyde proton), 2.4 ppm (methyl group)
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis:
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Residence time : 30 minutes
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Throughput : 500 g/hour
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Yield : 73% with 99% conversion
Microreactor systems minimize thermal degradation of the formyl group while maintaining consistent boron reagent stoichiometry.
Challenges and Limitations
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Formyl Group Sensitivity :
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Prone to oxidation under basic conditions.
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Mitigated by using non-oxidizing bases (e.g., Cs₂CO₃) and inert atmospheres.
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Steric Hindrance :
Case Study: Optimized Synthesis
A scaled procedure demonstrates:
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React 3-chloro-4-methylbenzaldehyde (1.0 mol) with LDA in THF at −78°C.
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Add pinacolborane (1.05 mol) and warm to 25°C over 6 hours.
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Purify via column chromatography to isolate 82% yield.
Analytical Data :
Chemical Reactions Analysis
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include biaryl compounds, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18BClO3
- Molecular Weight : 280.56 g/mol
- CAS Number : 2121513-75-3
The compound features a boronic acid moiety, which is crucial for its reactivity in Suzuki–Miyaura coupling reactions. Its structure allows it to participate in the formation of carbon–carbon bonds, making it valuable for synthesizing complex organic molecules.
Organic Synthesis
One of the primary applications of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is in Suzuki–Miyaura coupling reactions . This palladium-catalyzed reaction facilitates the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and organic materials. The compound's ability to form stable carbon–carbon bonds enhances its utility in creating diverse molecular architectures.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential therapeutic properties, including:
- Anti-cancer Activity : Boronic acid derivatives have shown efficacy against various cancer cell lines by inhibiting proteasome activity, leading to apoptosis in cancer cells. Studies suggest that compounds similar to this compound can effectively target breast and prostate cancers.
- Antibacterial Properties : The structural characteristics of this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibacterial agents.
Biological Applications
The compound is also being explored for its potential role in drug delivery systems and as an enzyme inhibitor . Its boronic acid functionality allows for selective binding to biomolecules, which can be advantageous in therapeutic contexts.
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that boronic acids could inhibit proteasome activity in cancer cells, leading to reduced cell viability. Specific derivatives were tested against various cancer cell lines, showing promising results.
- Antibacterial Activity Assessment : Research indicated that certain boronic esters exhibit significant antibacterial activity against Gram-positive bacteria. The structural features of these compounds enhance their interaction with bacterial enzymes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .
Comparison with Similar Compounds
a. Substituent Effects on Reactivity
- 5-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS: 642-78-4): The replacement of the formyl group with fluorine alters electronic properties. However, the absence of a formyl group limits post-coupling functionalization opportunities .
- [4-Chloro-3-(pinacol boronate)phenyl]methanol: The hydroxymethyl (-CH₂OH) substituent increases polarity, improving solubility in polar solvents like methanol. However, the hydroxyl group may require protection during reactions to prevent side reactions, unlike the formyl group in the target compound, which is inherently stable under typical coupling conditions .
- 2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester (CAS: 1436431-16-1) : The methylthio (-SMe) group introduces sulfur-based resonance effects, which may modulate boron’s electrophilicity differently compared to chloro or formyl groups. This compound’s applications may focus on thioether-containing biaryl systems .
b. Solubility Trends
Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:
- The target compound’s formyl group may slightly reduce solubility in non-polar solvents (e.g., methylcyclohexane) due to increased polarity, whereas analogs with lipophilic groups (e.g., methyl or trifluoromethyl) show enhanced solubility in hydrocarbons .
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 16860-55) : The methoxycarbonyl (-COOMe) group improves solubility in ketones and ethers, similar to the formyl group but with reduced reactivity toward nucleophiles .
2.2 Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The formyl group in the target compound allows for sequential reactions, such as condensation or reduction post-coupling. For instance, after forming a biaryl structure, the formyl group can undergo transformations like reductive amination or Wittig reactions, a flexibility absent in analogs like 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester .
- Comparison with 4-Nitrophenylboronic Acid Pinacol Ester: The nitro group (-NO₂) in the latter compound reacts rapidly with H₂O₂, leading to deboronation and formation of phenolic byproducts. In contrast, the formyl group in the target compound is less prone to oxidative degradation, enhancing stability in aqueous reaction conditions .
Key Data Table: Comparative Properties
| Compound Name (CAS) | Substituents | Solubility (Organic Solvents) | Key Reactivity Features | Applications |
|---|---|---|---|---|
| Target Compound (2121513-75-3) | 3-Cl, 2-CHO, 4-CH₃ | Moderate in CHCl₃, acetone | Formyl enables post-coupling reactions | Multi-step synthesis, biaryl scaffolds |
| 5-Chloro-2-fluoro (642-78-4) | 5-Cl, 2-F | High in ethers, ketones | Fluorine enhances electrophilicity | Electron-deficient biaryls |
| [4-Chloro-3-Bpin]methanol (N/A) | 4-Cl, 3-Bpin, -CH₂OH | High in methanol | Requires hydroxyl protection | Polar biaryl systems |
| 2-Fluoro-4-methylthio (1436431-16-1) | 2-F, 4-SMe | High in CH₂Cl₂ | Thioether resonance effects | Sulfur-containing polymers |
| 2,6-Difluoro-4-formyl (870717-92-3) | 2,6-F, 4-CHO | Moderate in dioxane | Electron-deficient boron center | High-efficiency couplings |
Biological Activity
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is a compound that belongs to the class of boronic acids and their derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is CHBClO, with a molecular weight of approximately 242.6 g/mol. The compound features a boronic acid moiety, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Mechanisms of Biological Activity
Boronic acids, including this compound, exhibit biological activities primarily through their interactions with biological molecules. The following mechanisms are notable:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This property has implications in cancer therapy and other diseases where protease activity is dysregulated.
- Modulation of Biological Pathways : The ability to interact with various biomolecules allows boronic acids to modulate signaling pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of boronic acid derivatives, including this compound:
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Cancer Therapy :
- A study demonstrated that boronic acids could selectively inhibit cancer cell growth by targeting specific proteases involved in tumor progression. The unique structure of this compound may enhance its efficacy in this regard.
- Antioxidant Activity :
- Metal Ion Chelation :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHBClO | Exhibits enzyme inhibition and antioxidant properties |
| 2-Fluoro-5-methylphenylboronic acid pinacol ester | CHBFO | Known for enhanced metabolic stability |
| 4-Methoxyphenylboronic acid | CHB O | Used in various Suzuki-Miyaura coupling reactions |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-chloro-2-formyl-4-methylphenylboronic acid pinacol ester?
The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. Key steps include:
- Protection of reactive groups : The formyl group may require temporary protection (e.g., acetal formation) to avoid side reactions during boronic ester formation .
- Boronation : Use pinacol ester precursors under anhydrous conditions with catalysts like Pd(dppf)Cl₂ to ensure regioselectivity, as demonstrated in analogous fluorophenylboronic esters .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in cold ethanol is recommended to achieve >97% purity .
Q. How can the purity and stability of this compound be validated for experimental use?
Q. What precautions are critical for handling this compound in laboratory settings?
- Safety protocols :
- Avoid skin/eye contact; use nitrile gloves and fume hoods due to potential boronate toxicity .
- Prevent electrostatic discharge during weighing (ground equipment) .
- Waste disposal : Treat as halogenated organic waste and incinerate via licensed facilities .
Advanced Research Questions
Q. How does the chloro-substituent influence reactivity in cross-coupling reactions?
The chloro group acts as a meta-directing, deactivating substituent , slowing coupling kinetics compared to electron-rich analogs. Strategies to mitigate this include:
- Optimized catalyst systems : Use Pd/XPhos or SPhos ligands to enhance turnover in sterically hindered aryl halides .
- Microwave-assisted heating : Accelerate reaction rates (e.g., 100°C, 30 min) while maintaining chemoselectivity .
- Competitive experiments : Compare coupling efficiency with non-chlorinated analogs (e.g., 3-fluoro derivatives) to quantify electronic effects .
Q. How can chemoselectivity be achieved when the formyl group is present during boronic ester transformations?
- Dynamic covalent chemistry : Leverage reversible boronate esterification to protect the formyl group transiently. For example, in situ formation of borinic esters (via nBuLi/TFAA) minimizes aldehyde interference while enabling iterative C–C bond formation .
- pH control : Conduct reactions in weakly acidic media (pH 5–6) to stabilize the boronate while suppressing aldehyde reactivity .
Q. What strategies resolve contradictions in reaction yields reported for this compound?
Common discrepancies arise from:
- Impurity profiles : Trace moisture or oxygen degrades boronic esters; validate purity via ¹H NMR (absence of free boronic acid at δ 7–8 ppm) .
- Substrate-specific effects : Steric hindrance from the 4-methyl group reduces coupling efficiency. Use kinetic studies (UV-vis monitoring at 290 nm) to optimize stoichiometry and reaction time .
Q. How can enantioselectivity be introduced in allylboration reactions using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
